

Technical Guide: Molecular Structure and Properties of 6-Bromo-3-chloroisoquinoline

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Compound of Interest

Compound Name: 6-Bromo-3-chlorocinnoline

Cat. No.: B15381682

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the molecular structure and conformation of "**6-Bromo-3-chlorocinnoline**" is not readily available in the public domain. This guide will focus on a structurally related compound, 6-Bromo-3-chloroisoquinoline, for which more substantial data has been published.

Introduction

6-Bromo-3-chloroisoquinoline is a halogenated derivative of the isoquinoline heterocyclic scaffold. Isoquinoline and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds and natural products. The introduction of bromo and chloro substituents can significantly modulate the physicochemical and pharmacological properties of the parent isoquinoline ring system, making 6-Bromo-3-chloroisoquinoline a potentially valuable building block in drug discovery and materials science. This document provides a summary of the available data on its molecular structure, properties, and synthesis.

Molecular Structure and Physicochemical Properties

The molecular structure of 6-Bromo-3-chloroisoquinoline consists of a fused benzene and pyridine ring, forming the isoquinoline core. A bromine atom is substituted at the 6-position, and

a chlorine atom is at the 3-position.

Table 1: Physicochemical Properties of 6-Bromo-3-chloroisoquinoline

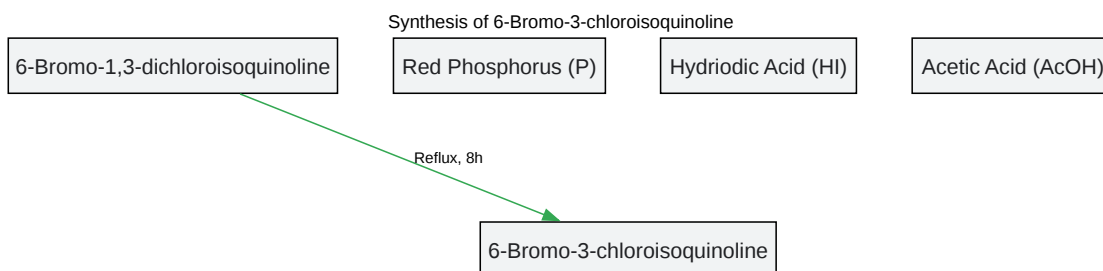
Property	Value	Source
Molecular Formula	C ₉ H ₅ BrClN	PubChem[1]
Molecular Weight	242.50 g/mol	PubChem[1]
CAS Number	552331-06-3	PubChem[1]
IUPAC Name	6-bromo-3-chloroisoquinoline	PubChem[1]
SMILES	<chem>C1=CC2=CN=C(C=C2C=C1Br)Cl</chem>	PubChem[1]
InChI	InChI=1S/C9H5BrClN/c10-8-2-1-6-5-12-9(11)4-7(6)3-8/h1-5H	PubChem[1]
Topological Polar Surface Area	12.9 Å ²	PubChem[1]
XLogP3	3.8	PubChem[1]

Note: At the time of this writing, detailed experimental data from X-ray crystallography or advanced computational studies on the specific conformation of 6-Bromo-3-chloroisoquinoline are not available in the public literature. The planarity of the isoquinoline ring system is a key conformational feature.

Experimental Protocols

A general procedure for the synthesis of 6-bromo-3-chloroisoquinoline has been reported, starting from 6-bromo-1,3-dichloroisoquinoline.[2]

Reaction Scheme:



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Caption: Synthetic pathway for 6-Bromo-3-chloroisoquinoline.

Materials:

- 6-Bromo-1,3-dichloroisoquinoline (1.8 g, 6.5 mmol)
- Red phosphorus (0.48 g, 15.5 mmol)
- Hydriodic acid (48%, 3 ml)
- Acetic acid (20 ml)
- Sodium hydroxide solution
- Ethyl acetate
- Saturated saline solution
- Anhydrous magnesium sulfate
- Silica gel for column chromatography

- Ethyl acetate/hexane mixture (30:70)

Procedure:

- A mixture of 6-bromo-1,3-dichloroisoquinoline, red phosphorus, and hydriodic acid in acetic acid is heated to reflux for 8 hours.[2]
- The reaction mixture is filtered while hot, and the filtrate is concentrated under reduced pressure.[2]
- The concentrated residue is basified by the addition of a sodium hydroxide solution.[2]
- The aqueous layer is extracted with ethyl acetate (200 mL).[2]
- The organic phase is washed with saturated saline, dried over anhydrous magnesium sulfate, filtered, and concentrated.[2]
- The crude product is purified by silica gel column chromatography using a 30% ethyl acetate in hexane as the eluent to yield 6-bromo-3-chloroisoquinoline.[2]

Expected Outcome:

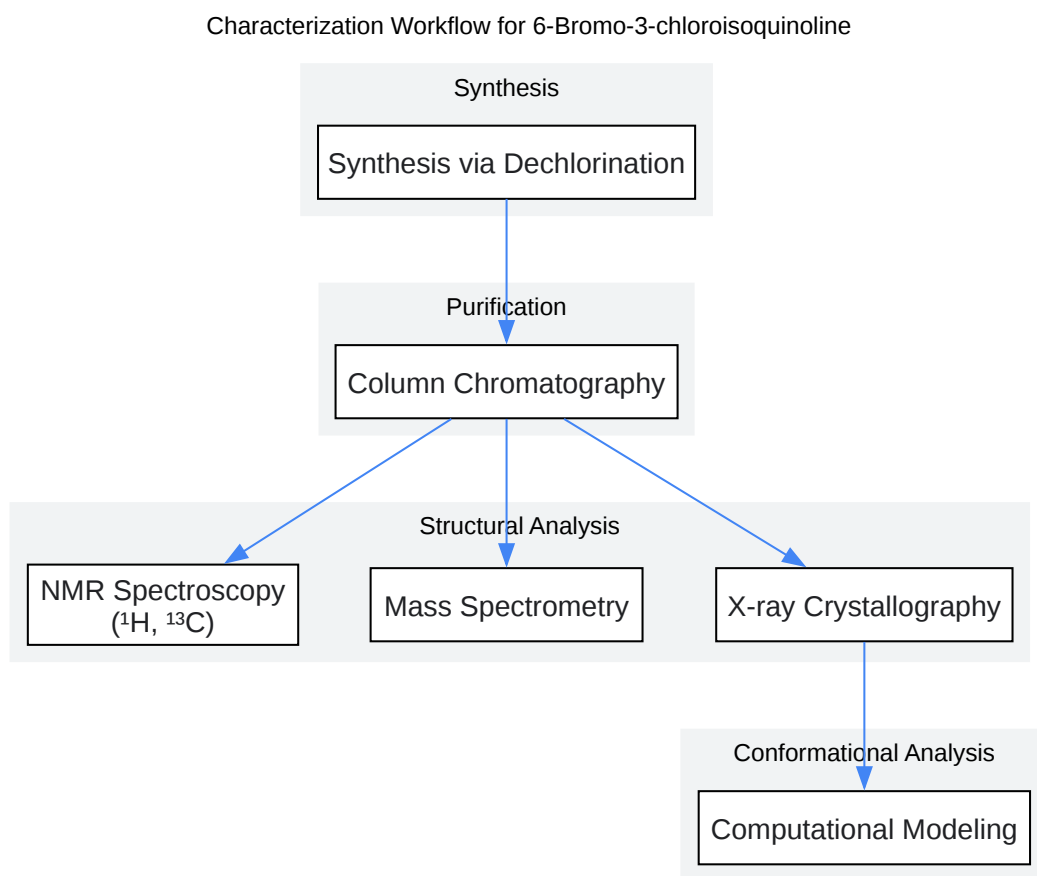
- Yield: 0.81 g (50%)[2]
- Mass Spectrum (DCI/NH₃) m/e 244 (M+H)⁺[2]

Data Presentation

The quantitative data available for 6-Bromo-3-chloroisoquinoline is primarily composed of its physicochemical properties, which are summarized in Table 1. Spectroscopic data, such as detailed NMR peak assignments and crystallographic data, including bond lengths and angles, are not widely available in the public domain and would require experimental determination.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of 6-Bromo-3-chloroisoquinoline, from synthesis to detailed structural analysis.



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Caption: Logical workflow for the characterization of 6-Bromo-3-chloroisoquinoline.

Conclusion

6-Bromo-3-chloroisoquinoline is a readily synthesizable isoquinoline derivative. While its basic physicochemical properties are known, a comprehensive understanding of its molecular

conformation and electronic properties is limited by the lack of publicly available experimental data from techniques such as X-ray crystallography and detailed spectroscopic analyses. Further research, following the characterization workflow outlined, would be invaluable for elucidating its three-dimensional structure and unlocking its full potential in various scientific and industrial applications.

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References

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- 2. 6-BROMO-3-CHLOROISOQUINOLINE synthesis - chemicalbook [chemicalbook.com]
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